molecular formula C9H8F2O2 B13572706 5-(Difluoromethyl)-2-methylbenzoic acid

5-(Difluoromethyl)-2-methylbenzoic acid

Cat. No.: B13572706
M. Wt: 186.15 g/mol
InChI Key: JGIWRQCHVZDFDB-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methylbenzoic acid typically involves the introduction of the difluoromethyl group into the benzoic acid framework. One common method is the reaction of 2-methylbenzoic acid with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylbenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids .

Scientific Research Applications

5-(Difluoromethyl)-2-methylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethyl)-2-fluorobenzoic acid
  • 5-(Difluoromethyl)pyrazine-2-carboxylic acid
  • 1-(Difluoromethyl)-2-nitrobenzene

Uniqueness

5-(Difluoromethyl)-2-methylbenzoic acid is unique due to the presence of both a difluoromethyl and a methyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

5-(difluoromethyl)-2-methylbenzoic acid

InChI

InChI=1S/C9H8F2O2/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

JGIWRQCHVZDFDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)F)C(=O)O

Origin of Product

United States

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